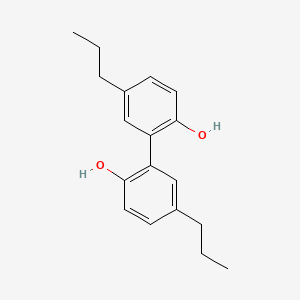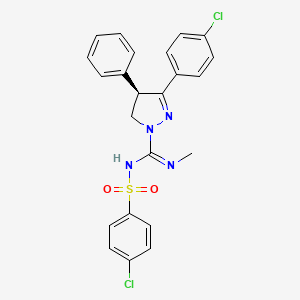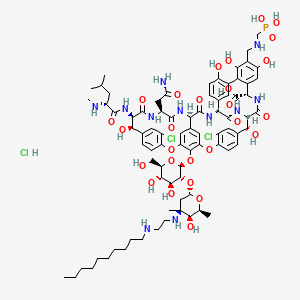
Telavancin Hydrochloride
Descripción general
Descripción
Telavancin is a semi-synthetic derivative of vancomycin that has bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .
Synthesis Analysis
Telavancin was discovered by modifying the chemical structure of vancomycin and belongs to the group of lipoglycopeptides . It employs its antimicrobial potential through two distinct mechanisms of action: inhibition of bacterial cell wall synthesis and induction of bacterial membrane depolarization and permeabilization .Molecular Structure Analysis
Telavancin has a relatively high molecular weight of 1755.63 g/mol and is poorly soluble in water . The only available intravenous formulation, named Vibativ®, has been modified with the solubilizer hydroxypropylbetadex (HP-β-CD) to enhance solubility .Chemical Reactions Analysis
Telavancin has a dual mechanism of antibacterial action, disrupting peptidoglycan synthesis and cell membrane function . It prevents polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) and cross-linking of peptidoglycan by binding to D-Ala-D-Ala .Physical And Chemical Properties Analysis
Telavancin is a white solid . Despite its high plasma–protein binding of 90% and relatively low volume of distribution (Vd) of approximately 11 L, telavancin shows near complete equilibration of the free fraction in plasma with soft tissue .Aplicaciones Científicas De Investigación
Antibacterial Action
Telavancin is a semisynthetic lipoglycopeptide derivative of vancomycin . It has a dual mechanism of antibacterial action, disrupting peptidoglycan synthesis and cell membrane function . This makes it effective against a variety of bacterial pathogens.
Treatment of Staphylococcus aureus Infections
Telavancin is equally potent against methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) . It demonstrates activity against isolates of heterogeneous vancomycin-intermediate S. aureus and vancomycin-intermediate S. aureus but is poorly active against vancomycin-resistant S. aureus .
Activity Against Other Bacteria
Telavancin also demonstrates potent activity against Staphylococcus epidermidis and Streptococcus spp . When tested against β-hemolytic streptococci, including S. pyogenes (group A) and S. agalactiae (group B), telavancin demonstrated activity comparable to that of penicillin and superior to that of vancomycin, daptomycin, and linezolid .
Resistance to Telavancin
So far, it has not been possible to select for high-level telavancin resistance in the laboratory using serially passaged clinical isolates of MRSA and MSSA . This suggests that the development of resistance to Telavancin may be less likely compared to other antibiotics.
Treatment of Hospital-acquired and Ventilator-associated Bacterial Pneumonia
Telavancin is currently approved by the Food and Drug Administration (FDA) in the United States for the treatment of adults with hospital-acquired and ventilator-associated bacterial pneumonia caused by susceptible isolates of Staphylococcus aureus when alternative treatments are not suitable .
Treatment of Anthrax Infection
Telavancin has shown rapid in vitro activity against Bacillus anthracis and in vivo protection against inhalation anthrax infection in the rabbit model . It demonstrated potent bactericidal activity against all strains tested and conveyed 100% survival in this model . This suggests that Telavancin has the potential to be an effective alternative for the treatment or prophylaxis of anthrax infection .
Mecanismo De Acción
Target of Action
Telavancin Hydrochloride, also known as Telavancin HCl, is a semi-synthetic derivative of vancomycin . It primarily targets Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . MRSA is an important pathogen capable of causing hospital-acquired pneumonia (HAP), ventilator-associated pneumonia (VAP), and skin and subcutaneous tissue infections among others .
Mode of Action
Telavancin HCl has a dual mechanism of antibacterial action. It disrupts peptidoglycan synthesis and cell membrane function . It prevents the polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) and cross-linking of peptidoglycan by binding to D-Ala-D-Ala . As a result, inhibition of bacterial cell wall synthesis occurs . Furthermore, Telavancin HCl disrupts membrane potential and cell permeability as a result of the lipophilic side chain moiety .
Biochemical Pathways
The primary biochemical pathway affected by Telavancin HCl is the synthesis of the bacterial cell wall. By binding to D-Ala-D-Ala, it prevents the polymerization of NAM and NAG, essential components of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the bactericidal activity of Telavancin HCl .
Pharmacokinetics
Telavancin HCl demonstrates linear pharmacokinetics at doses between 1 and 12.5 mg/kg . The uptake of Telavancin HCl proceeds linearly as a function of time and concentration in both cell types (clearance rate of ∼10 mL/g of protein/h) . Efflux (macrophages) was ∼5.7-fold slower . Telavancin HCl subcellular distribution was superimposable on that of a lysosomal marker (N-acetyl-β-hexosaminidase) .
Result of Action
The molecular and cellular effects of Telavancin HCl’s action include the disruption of bacterial cell wall synthesis and cell membrane function . This results in the bactericidal activity of Telavancin HCl against a broad range of gram-positive bacteria .
Action Environment
The action, efficacy, and stability of Telavancin HCl can be influenced by environmental factors such as the presence of serum . .
Safety and Hazards
Direcciones Futuras
Telavancin continues to be supported by ongoing clinical research with the recent launch of the Telavancin Observational Use Registry (TOUR; NCT02288234) in the United States and an international phase 3, randomized trial comparing telavancin with standard therapy for the treatment of patients with complicated S. aureus bacteremia, including endocarditis (NCT02208063) .
Propiedades
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSIWSIRBWAZHG-ACOPVEIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H107Cl3N11O27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1792.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Telavancin Hydrochloride | |
CAS RN |
560130-42-9 | |
| Record name | Vancomycin, N3′′-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560130-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telavancin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560130429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELAVANCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0701472ZG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




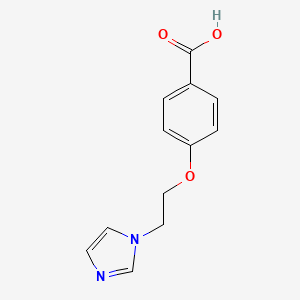


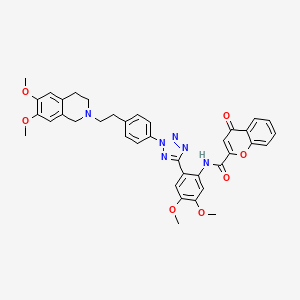
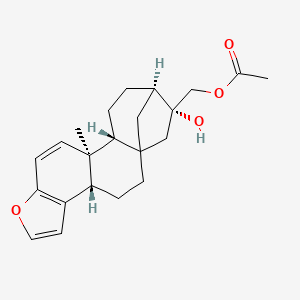
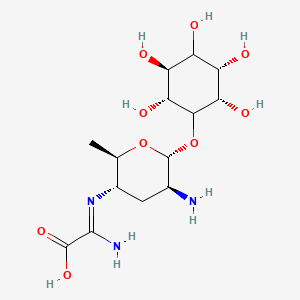
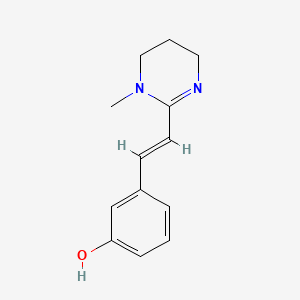
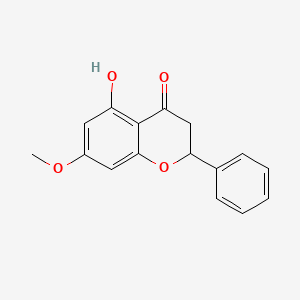
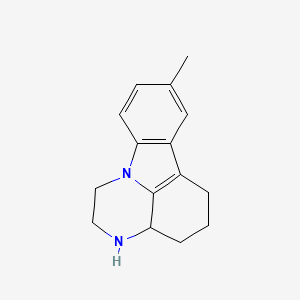

![2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol](/img/structure/B1663016.png)
